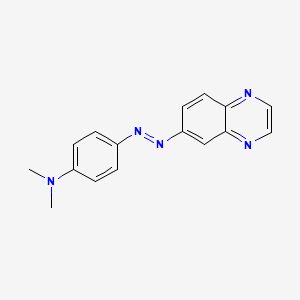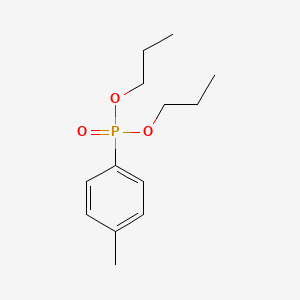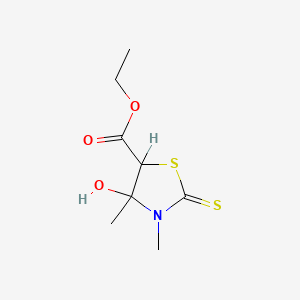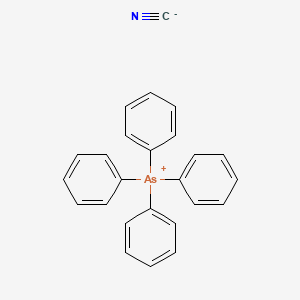
Methanediamine, N,N'-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, N,N’-bis(4-methylphenyl)- is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of two 4-methylphenyl groups attached to a methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanediamine, N,N’-bis(4-methylphenyl)- can be synthesized through a reaction between methanediamine and 4-methylphenyl derivatives. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Methanediamine, N,N’-bis(4-methylphenyl)- often involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored closely to maintain optimal conditions, and the product is purified through various techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanediamine, N,N’-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens, acids, and bases can act as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Methanediamine, N,N’-bis(4-methylphenyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Methanediamine, N,N’-bis(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methanediamine, N,N’-bis(4-chlorophenyl)-
- Methanediamine, N,N’-bis(4-methoxyphenyl)-
- Methanediamine, N,N’-bis(4-nitrophenyl)-
Uniqueness
Methanediamine, N,N’-bis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific chemical properties and reactivity. This uniqueness makes it suitable for applications where other similar compounds may not be as effective.
Properties
CAS No. |
17450-22-5 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N,N'-bis(4-methylphenyl)methanediamine |
InChI |
InChI=1S/C15H18N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
ZVTIVESWXDOHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCNC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




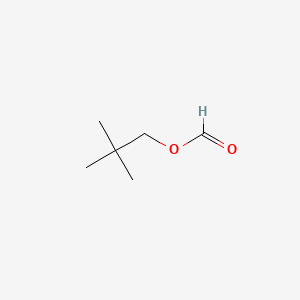
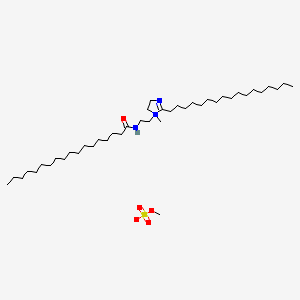
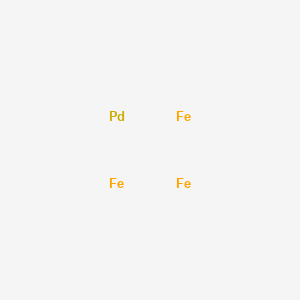
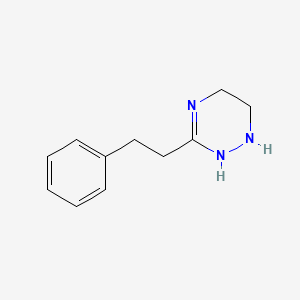
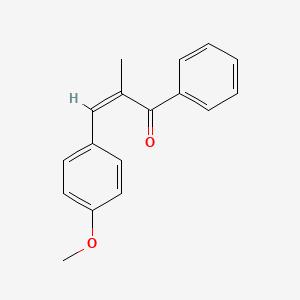
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
